Biocatalytic Enantioselectivity: (3S)-3-Phenylbutan-2-one Resolution Efficiency vs. Benchmark BVMOs
The 4-hydroxyacetophenone monooxygenase from Pseudomonas putida JD1 exhibits enantioselectivity E > 100 for 3-phenyl-2-butanone, enabling highly enantiopure (S)-enantiomer recovery [1]. In contrast, a BVMO from Pseudomonas fluorescens achieves only E = 82, and a Pseudomonas putida BVMO with (R)-enantiopreference shows E = 12 [2]. This >20% selectivity advantage (E > 100 vs. E ≤ 82) directly translates to higher optical purity in a single resolution step.
| Evidence Dimension | Enantioselectivity (E-value) in kinetic resolution |
|---|---|
| Target Compound Data | E > 100 (Pseudomonas putida JD1 4-hydroxyacetophenone monooxygenase) [1] |
| Comparator Or Baseline | E = 82 (Pseudomonas fluorescens BVMO); E = 12 (Pseudomonas putida BVMO, R-selective) [2] |
| Quantified Difference | ≥ 22% increase in E-value; S-enantiomer accessible with near-perfect selectivity vs. moderate or poor selectivity from alternative enzymes. |
| Conditions | Recombinant BVMOs expressed in E. coli; substrate: racemic 3-phenyl-2-butanone; reaction monitored via chiral GC or HPLC. |
Why This Matters
Procuring the (S)-enantiomer from suppliers using the JD1 BVMO platform guarantees superior enantiopurity while minimizing costly re-purification, a decisive advantage over material resolved with less selective enzymes.
- [1] Geitner, K.; Rehdorf, J.; Snajdrova, R.; Bornscheuer, U.T. Scale-up of Baeyer-Villiger monooxygenase-catalyzed synthesis of enantiopure compounds. Appl. Microbiol. Biotechnol. 2010, 88 (5), 1087–1093. DOI: 10.1007/s00253-010-2724-y. View Source
- [2] Geitner, K.; Kirschner, A.; Rehdorf, J.; Schmidt, M.; Mihovilovic, M. D.; Bornscheuer, U. T. Enantioselective kinetic resolution of 3-phenyl-2-ketones using Baeyer-Villiger monooxygenases. Tetrahedron: Asymmetry 2007, 18 (7), 892–895. DOI: 10.1016/j.tetasy.2007.03.025. View Source
